molecular formula C13H14ClNO3S B2860488 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide CAS No. 863007-53-8

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide

Cat. No. B2860488
CAS RN: 863007-53-8
M. Wt: 299.77
InChI Key: VYKIDZRXINBVMQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide, also known as CPDT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPDT is a synthetic molecule that has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins that are involved in various cellular processes. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in various signaling pathways.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide has several advantages for use in laboratory experiments, including its high solubility in organic solvents and its ability to inhibit specific enzymes and proteins. However, the compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide, including its potential use in the treatment of various diseases, its mechanism of action, and its potential toxicity. Further studies are needed to fully understand the biological and pharmacological properties of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide and its potential applications in various fields.
In conclusion, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide is a synthetic molecule that has gained attention in the scientific community due to its potential applications in various fields. The compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders, and has several advantages for use in laboratory experiments. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide can be synthesized using various methods, including the reaction of 3-chlorophenyl isocyanate with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base. The reaction yields N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide as a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-2-13(16)15(11-5-3-4-10(14)8-11)12-6-7-19(17,18)9-12/h3-8,12H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKIDZRXINBVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide

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